Albendazole - 54965-21-8

Albendazole

Catalog Number: EVT-259056
CAS Number: 54965-21-8
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Albendazole, methyl [5-(propylthio)-1H-benzimidazol-2-yl] carbamate, is a benzimidazole carbamate with a broad spectrum of anthelmintic activity. [] It is primarily used in veterinary and human medicine to treat various parasitic worm infections. [, , , , , , , , , , ] In scientific research, Albendazole serves as a valuable tool for studying:

  • Parasite Biology: Understanding the mechanisms of parasite infection, survival, and drug resistance. [, , , ]
  • Host-Parasite Interactions: Investigating the complex interplay between host immune responses and parasitic infections. [, , , , ]
  • Drug Development: Identifying new drug targets and developing novel anthelmintic therapies. [, , , ]
Future Directions
  • Developing Targeted Drug Delivery Systems: Designing innovative delivery systems, such as nanoparticles or liposomes, [] can improve Albendazole's bioavailability, reduce dosage requirements, and minimize side effects.

Albendazole Sulfoxide

Compound Description: Albendazole Sulfoxide is the primary active metabolite of Albendazole. It exhibits potent antiparasitic activity, primarily attributed to its ability to bind to parasite tubulin, disrupting microtubule polymerization and ultimately leading to parasite death. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance to Albendazole: Albendazole Sulfoxide is formed by the oxidation of the sulfur atom in Albendazole. It generally exhibits higher antiparasitic activity compared to Albendazole, highlighting its crucial role in the drug's efficacy. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Albendazole Sulfone

Compound Description: Albendazole Sulfone, another metabolite of Albendazole, is formed by further oxidation of Albendazole Sulfoxide. Unlike Albendazole Sulfoxide, it demonstrates limited antiparasitic activity. [, , , , , , , , , , ]

Relevance to Albendazole: Albendazole Sulfone represents a less active metabolic pathway of Albendazole. Its presence is often monitored in pharmacokinetic studies to understand the drug's metabolism and clearance. [, , , , , , , , , , ]

Albendazole-2-Aminosulfone

Compound Description: Albendazole-2-Aminosulfone is a metabolite of Albendazole formed through a complex metabolic pathway involving oxidation and deamination. Similar to Albendazole Sulfone, it displays low antiparasitic activity. [, , ]

Relevance to Albendazole: Albendazole-2-Aminosulfone represents a minor metabolic pathway of Albendazole. Although it has limited antiparasitic activity, its presence provides insights into the drug's metabolic fate. [, , ]

Clotrimazole

Compound Description: Clotrimazole is an antifungal medication belonging to the azole class. It inhibits the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungi. []

Relevance to Albendazole: Clotrimazole has been shown to interact with Albendazole by inhibiting the microsomal enzymes responsible for metabolizing Albendazole to its sulfoxide and sulfone forms. This interaction can alter the pharmacokinetics of Albendazole. []

Ivermectin

Compound Description: Ivermectin is a broad-spectrum antiparasitic drug, effective against various nematodes and arthropods. It disrupts nerve impulse transmission in parasites by targeting glutamate-gated chloride channels. [, , , , , , , ]

Relevance to Albendazole: Ivermectin is often studied in combination with Albendazole to assess their synergistic effects against helminthic infections, particularly those resistant to single-drug treatments. [, , , , , , , ]

Diethylcarbamazine

Compound Description: Diethylcarbamazine is an anthelmintic drug primarily used in treating filarial infections. Its mechanism of action involves enhancing the immune system's recognition and elimination of parasites. [, , , ]

Relevance to Albendazole: Diethylcarbamazine is investigated alongside Albendazole to assess their combined efficacy against specific helminthic infections and evaluate their potential for integrated control programs targeting multiple parasitic diseases. [, , , ]

Nitazoxanide

Compound Description: Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug. It disrupts pyruvate-ferredoxin oxidoreductase enzyme function, crucial for anaerobic energy metabolism in various parasites. []

Relevance to Albendazole: Nitazoxanide was studied in combination with Albendazole to evaluate potential synergistic effects against Trichuris trichiura, a helminth species known for its lower susceptibility to Albendazole alone. []

Oxantel Pamoate

Compound Description: Oxantel Pamoate is an anthelmintic drug primarily active against whipworms (Trichuris trichiura). It acts by selectively inhibiting the enzyme fumarate reductase in susceptible parasites. [, ]

Relevance to Albendazole: Oxantel Pamoate is investigated in combination with Albendazole due to its higher efficacy against Trichuris trichiura compared to Albendazole alone. This combination aims to achieve broader-spectrum activity against mixed helminth infections. [, ]

Mebendazole

Compound Description: Mebendazole is a benzimidazole anthelmintic drug, similar to Albendazole, that disrupts microtubule formation in susceptible parasites. [, , ]

Relevance to Albendazole: Mebendazole is often compared to Albendazole regarding its efficacy against specific helminth infections. Both drugs belong to the same class and share a similar mechanism of action, but their spectrum of activity and pharmacokinetic profiles may differ. [, , ]

Praziquantel

Compound Description: Praziquantel is an anthelmintic drug effective against various flatworms, including tapeworms and schistosomes. It disrupts parasite tegument integrity by increasing calcium permeability. [, ]

Relevance to Albendazole: Praziquantel is sometimes combined with Albendazole, particularly in treating hydatid disease, to enhance the therapeutic response, especially against parasites less susceptible to Albendazole alone. [, ]

Source

Albendazole was first introduced in the 1970s and has since become a critical drug in the treatment of parasitic infections globally. It is synthesized from 2-nitroaniline derivatives, which serve as starting materials for its production.

Classification

Albendazole is classified as an anthelmintic agent within the pharmacological category of benzimidazoles. Its mechanism of action involves disrupting the metabolic processes of parasites, making it a key therapeutic option in veterinary and human medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of albendazole typically involves several key steps:

  1. Thiocyanation: The process begins with the thiocyanation of 2-nitroaniline to produce 2-nitro-4-thiocyanoaniline.
  2. Alkylation: This intermediate is then alkylated using propylbromide to yield 4-propylthio-2-nitroaniline.
  3. Reduction: The nitro group in this compound is reduced to form 4-propylthio-o-phenylenediamine.
  4. Cyclization: Finally, this intermediate undergoes cyclization with methylcyano carbamate to produce albendazole.

Alternative methods have been developed, including a novel synthesis route that utilizes 2-nitro-5-chloroaniline, which avoids the use of expensive and hazardous reagents while improving yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of albendazole is C₁₂H₁₅N₃O₃S, with a molecular weight of approximately 265.34 g/mol. The structure features a benzimidazole ring with a propylthio group and a carbamate moiety. Key structural data include:

  • IUPAC Name: Methyl (5-(propylthio)-1H-benzimidazol-2-yl)carbamate
  • Chemical Structure:
    C12H15N3O3S\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to characterize its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Albendazole undergoes various chemical reactions during its synthesis:

  1. Thiocyanation Reaction: Involves the introduction of a thiocyanate group to an aromatic compound.
  2. Alkylation Reaction: A nucleophilic substitution where an alkyl group is introduced to the aromatic system.
  3. Reduction Reaction: Converts nitro groups into amines using reducing agents like sodium sulfide.
  4. Cyclization Reaction: Forms the final product through cyclization involving carbamate derivatives.

These reactions are crucial for constructing the complex structure of albendazole from simpler precursors .

Mechanism of Action

Process and Data

Albendazole exerts its antiparasitic effects by binding to tubulin, inhibiting its polymerization into microtubules. This disruption leads to:

  • Impaired glucose uptake by parasites, depleting their energy reserves.
  • Inhibition of critical metabolic enzymes involved in energy production.
  • Prevention of cell division by disrupting spindle formation during mitosis.

These actions culminate in cell death, making albendazole highly effective against various parasitic infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: Approximately 197–200 °C.

Chemical Properties

  • Stability: Albendazole is stable under normal conditions but degrades in acidic or basic environments.
  • pH Sensitivity: Its solubility increases at higher pH levels, which can be manipulated for formulation purposes.

Analytical techniques such as Differential Scanning Calorimetry (DSC) have been used to study its thermal properties and stability .

Applications

Scientific Uses

Albendazole is widely used in both human and veterinary medicine. Its applications include:

  • Treatment of gastrointestinal nematodes (e.g., Ascaris lumbricoides).
  • Management of cestode infections (e.g., echinococcosis).
  • Investigational uses in oncology due to its antitumor properties.

Recent studies have explored its incorporation into nanoparticle systems to enhance bioavailability and therapeutic efficacy against cancer cells .

Introduction to Albendazole in Contemporary Research

Historical Development and Evolution of Benzimidazole Therapeutics

Albendazole (methyl [5-(propylthio)-1H-benzimidazol-2-yl] carbamate) represents a pivotal advancement in benzimidazole therapeutics, first synthesized in 1975 [3] [9]. Its development emerged from systematic optimization of the benzimidazole core structure, initially explored through veterinary anthelmintics like thiabendazole. Early anthelmintic agents such as thymol and oil of chenopodium exhibited inconsistent efficacy and significant toxicity, creating an urgent need for targeted therapies. Benzimidazoles addressed this gap through their unique mechanism: selective disruption of β-tubulin polymerization in helminths, which cripples microtubule-dependent processes like glucose uptake and cellular division [1] [9].

Albendazole’s distinct pharmacological profile stems from its propylthio side chain, enhancing lipophilicity and tissue penetration compared to predecessors like mebendazole. This molecular refinement allowed broader-spectrum activity against nematodes, cestodes, and trematodes [6]. The drug functions primarily through its sulfoxide metabolite, generated via hepatic cytochrome P450 enzymes (notably CYP3A4), which exerts potent binding affinity for parasitic β-tubulin while exhibiting minimal affinity for mammalian isoforms [6] [9]. This selectivity underpins its safety profile in mass drug administration (MDA) campaigns.

Table 1: Evolution of Key Benzimidazole Anthelmintics

CompoundIntroduction YearKey Structural FeatureSpectrum Enhancement
Thiabendazole1961Basic benzimidazoleEarly broad-spectrum nematocide
Mebendazole1971Carbamate groupImproved cestode/nematode coverage
Albendazole1975Propylthio substitutionSuperior tissue penetration & bioavailability
Flubendazole1980sFluorinated ringEnhanced systemic exposure

Albendazole’s Role in Global Anthelmintic Strategies

Albendazole serves as a cornerstone of global helminth control programs due to its balance of efficacy, cost-effectiveness, and operational feasibility. The World Health Organization (WHO) recommends it for preventive chemotherapy against soil-transmitted helminthiases (STH), targeting over 1.5 billion people in endemic regions [1] [5]. Its inclusion in MDA programs stems from proven impacts on morbidity reduction: regular administration decreases helminth-induced anemia, growth stunting, and cognitive impairment in children [5] [8].

Efficacy varies significantly across target parasites, influencing deployment strategies. As demonstrated in a seven-country study of school-aged children, single-dose (400 mg) albendazole achieves cure rates (CRs) of 98.2% for Ascaris lumbricoides, 87.8% for hookworms (Necator americanus/Ancylostoma duodenale), but only 46.6% for Trichuris trichiura [10]. Egg reduction rates (ERR) follow similar patterns: 99.5% (ascariasis), 94.8% (hookworm), and 50.8% (trichuriasis). This gradient necessitates adaptive approaches:

  • Hookworm-endemic regions: Biannual MDA sustains ERR >90% [5]
  • Trichuriasis-predominant zones: Drug combinations (e.g., albendazole-ivermectin) boost CRs to 65.8% vs. 13.4% with monotherapy [1]
  • Complex cestode infections: Prolonged high-dose regimens manage cystic echinococcosis and neurocysticercosis where surgery is impractical [3] [7]

Emerging challenges include geographic variability in drug response. In Peru, ERRs for trichuriasis were 72.7%, contrasting with <50% in Cambodia, suggesting local parasite genetics or host factors influence efficacy [8] [10]. Therapeutic drug monitoring reveals that suboptimal bioavailability—often below 5%—compromises outcomes in some populations [3] [5]. Consequently, co-administration with fatty foods or pharmacokinetic enhancers like cimetidine boosts plasma concentrations by up to 50% [5] [6].

Table 2: Therapeutic Efficacy of Single-Dose Albendazole (400 mg) Against Major STH

ParasiteOverall Cure Rate (%)Egg Reduction Rate (%)Key Influencing Factors
Ascaris lumbricoides98.299.5Pre-treatment intensity; gastric pH
Hookworms (Necator/Ancylostoma)87.8 (75–92)*94.8Species mix (N. americanus lower CR)
Trichuris trichiura46.650.8Regional resistance traits; high-burden infections

*Range reflects species-specific variation [9] [10]

Research Gaps and Emerging Priorities in Albendazole Pharmacology

Bioavailability and Formulation Challenges

Albendazole’s poor aqueous solubility (<0.1 mg/L) and extensive first-pass metabolism limit systemic exposure, particularly in fasting states [2] [6]. Novel drug delivery systems aim to overcome this:

  • Nanocrystal dispersions (ABZ-CSD): Increase saturation solubility 5-fold, enhancing dissolution in simulated intestinal fluid [2]
  • Salt forms (ABZ-HCl, ABZ-HES): Alter crystal morphology, reducing particle size to 10–27 µm vs. 45 µm in raw albendazole, accelerating absorption [2]
  • Lipid-based carriers: Microemulsions boost bioavailability 3-fold in rat models of alveolar echinococcosis [2] [6]

Pharmacokinetic variability remains poorly characterized. Echinococcus-infected rats exhibit altered hepatic CYP450 activity, decreasing albendazole sulfoxide production by 30–40% and elevating parent drug levels—a potential toxicity risk [2]. Human studies confirm disease-drug interactions: neurocysticercosis patients show 50% higher albendazole sulfoxide AUC than healthy volunteers, likely due to blood-brain barrier disruption [5] [7].

Anticancer Repurposing and Resistance Mechanisms

Beyond parasitology, albendazole demonstrates selective toxicity toward tumor cells by inhibiting tubulin polymerization and angiogenesis. In vitro studies reveal IC50 values of 0.1–0.3 µM against breast, ovarian, and colorectal cancer lines—comparable to conventional cytotoxics [1] [3]. Nanoformulations conjugated to tumor-targeting ligands (e.g., folate) enhance delivery, reducing xenograft growth by 70% in murine models [1].

Parasitic resistance, however, looms as a critical threat. β-tubulin gene polymorphisms (F167Y, E198A, F200Y) confer benzimidazole resistance in veterinary nematodes and are increasingly detected in human Trichuris isolates [8] [10]. Molecular surveillance in Peru found 34% of T. trichiura-infected children harbored resistant genotypes after repeated MDA, correlating with CRs below 30% [8]. Combating this requires:

  • Diagnostic refinement: qPCR assays for resistance SNPs to monitor emergence
  • Rational combination therapy: Ivermectin co-administration disrupts nematode neurotransmission, synergizing with albendazole’s metabolic inhibition [1] [3]
  • New chemotypes: Tribendimidine (a Chinese anthelmintic) shows cross-efficacy against BZ-resistant hookworms [8]

Table 3: Innovative Albendazole Formulations in Development

Formulation ApproachKey CompositionPharmacological ImprovementCurrent Status
Crystal Dispersion (ABZ-CSD)Poloxamer 188 stabilizer5× solubility; 3× peak plasma concentrationPreclinical (HAE models)
Hydrochloride Salt (TABZ-HCl-H)HPMC phthalate compositeRapid dissolution; 2.8× relative bioavailabilityPhase I equivalent
NanoemulsionTea saponin stabilizerLymphatic uptake enhancement; sustained releaseIn vitro cancer models
Chitosan MicrospheresMucoadhesive polymersTargeted colonic delivery for trichuriasisAnimal trials

Integrated Pharmacovigilance and Clinical Translation

The WHO’s 2025 benchmarks mandate FECRs >95% for ascariasis and >90% for hookworms as minimal efficacy thresholds [10]. Achieving these demands standardized surveillance:

  • Harmonized protocols: McMaster egg counting with quality control, as deployed in seven-country trials
  • Pharmacokinetic-pharmacodynamic modeling: Linking albendazole sulfoxide AUC to ERR predicts suboptimal dosing cohorts [5]
  • Population pharmacogenomics: CYP3A4/5 variants may explain 40% of albendazole metabolism variability [6]

Emerging priorities include defining therapeutic thresholds for alveolar echinococcosis—where albendazole merely suppresses parasite proliferation—and harnessing immunomodulatory effects. Corticosteroid co-administration not only mitigates inflammation in neurocysticercosis but also increases albendazole sulfoxide exposure by 50%, revealing underutilized synergies [1] [9].

Properties

CAS Number

54965-21-8

Product Name

Albendazole

IUPAC Name

methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

HXHWSAZORRCQMX-UHFFFAOYSA-N

SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble
2.28e-02 g/L

Synonyms

Albendazole
Albendazole Monohydrochloride
Albendoral
Albenza
Andazol
Bendapar
Bilutac
Digezanol
Disthelm
Endoplus
Eskazole
Gascop
Lurdex
Mediamix V Disthelm
Metiazol
Monohydrochloride, Albendazole
SK and F 62979
SK and F-62979
SK and F62979
SKF 62979
SKF-62979
SKF62979
Valbazen
Zentel

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

CCCSC1=CC2=C(C=C1)N/C(=N/C(=O)OC)/N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.